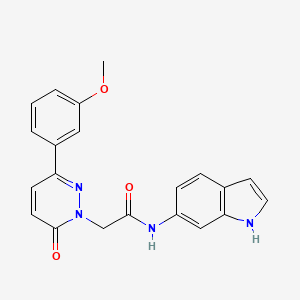

N-(1H-indol-6-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(1H-indol-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-28-17-4-2-3-15(11-17)18-7-8-21(27)25(24-18)13-20(26)23-16-6-5-14-9-10-22-19(14)12-16/h2-12,22H,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDIPDCILZWWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through reactions such as halogenation, nitration, or alkylation.

Pyridazinone Formation: The pyridazinone moiety can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.

Coupling Reaction: The final step involves coupling the indole derivative with the pyridazinone moiety using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cancer Research

Mechanism of Action:

The compound has been investigated for its role as a metabolic inhibitor of ATP production, particularly in pancreatic cancer. A study synthesized a library of related compounds based on the indolyl framework and evaluated their cytotoxic effects against pancreatic cancer cell lines. The results indicated that certain compounds exhibited promising cytotoxicity, with IC50 values below 5 μM against various cancer cell lines, suggesting potential for targeted cancer therapy .

Case Study:

In a recent study, researchers tested the efficacy of several indolyl sulfonamides and amide derivatives. The findings revealed that these compounds could significantly inhibit ATP production in pancreatic cancer cells, highlighting their potential as metabolic inhibitors and chemotherapeutic agents. The study emphasized the need for further investigation into their mechanisms and therapeutic applications in oncology .

Pharmacological Applications

Antioxidant Properties:

Research has indicated that indole derivatives possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The compound's structural characteristics allow it to interact with reactive oxygen species (ROS), potentially leading to protective effects against cellular damage.

Neuroprotective Effects:

Emerging studies suggest that indole-based compounds might exhibit neuroprotective properties. The ability of these compounds to modulate neuroinflammatory responses makes them candidates for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Metabolic Inhibition

ATP Production Inhibition:

The compound has been shown to effectively inhibit ATP production in cancer cells. This mechanism is crucial for developing new therapeutic strategies aimed at overcoming chemotherapy resistance in cancers like pancreatic adenocarcinoma. By targeting metabolic pathways, these compounds can potentially enhance the efficacy of existing treatments .

Data Summary

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Their Implications

The table below highlights key structural differences and their biological or chemical significance:

Key Observations :

- Indole Position : The 6-position of indole in the target compound may confer distinct steric or electronic interactions compared to 4- or 3-substituted indoles (e.g., and ). Indole positioning influences binding to hydrophobic pockets in biological targets .

- In contrast, furan () or chlorophenyl () substituents may alter reactivity or target selectivity.

- Linker Modifications : Ethyl linkers () or additional methoxy groups () can improve pharmacokinetic properties (e.g., solubility, half-life).

Biological Activity

N-(1H-indol-6-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and structural characteristics that influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is represented as:

This compound features an indole moiety, which is known for its diverse biological activities, and a pyridazine ring that contributes to its potential therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines. Key findings include:

- Antiproliferative Effects : The compound has shown significant antiproliferative activity against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). For instance, derivatives related to this compound exhibited IC50 values as low as 0.34 µM against MCF-7 cells, indicating potent activity .

-

Mechanisms of Action : Studies suggest that the compound induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : It has been observed to arrest cells in the G2/M phase of the cell cycle, which is critical for preventing the proliferation of cancer cells.

- Tubulin Polymerization Inhibition : Similar to colchicine, it inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies and Experimental Data

Several studies have reported on the synthesis and biological evaluation of indole-based compounds similar to this compound:

- Synthesis and Evaluation : A study synthesized various indole derivatives and assessed their antiproliferative activities. The most active derivative showed an IC50 value of 0.34 µM against MCF-7 cells and induced apoptosis in a dose-dependent manner .

- Inhibition of Tubulin Assembly : The compound's ability to inhibit tubulin assembly was confirmed through assays measuring binding affinity and polymerization inhibition. The results indicated that it effectively reduced tubulin polymerization at concentrations comparable to established inhibitors like CA4 .

Table: Summary of Biological Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 0.52 | Apoptosis induction |

| This compound | MCF-7 | 0.34 | Cell cycle arrest |

| This compound | HT-29 | 0.86 | Tubulin polymerization inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-indol-6-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves coupling indole-6-amine with a pyridazinone-acetic acid intermediate under amide-forming conditions (e.g., EDC/HOBt or DCC). Key steps include:

- Step 1 : Preparation of 3-(3-methoxyphenyl)-6-hydroxypyridazine via cyclocondensation of substituted hydrazines with diketones .

- Step 2 : Acetylation of the pyridazinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with indole-6-amine .

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆) to monitor byproducts. Recrystallization in ethanol improves crystallinity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via LC-MS and quantify intact compound using UV absorbance at λmax (~280 nm, typical for indole-pyridazinone systems) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What spectroscopic techniques are most effective for structural confirmation and impurity profiling?

- Recommended Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm indole NH (~11.5 ppm), pyridazinone carbonyl (~165 ppm), and methoxy groups (~3.8 ppm) .

- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]+ with <2 ppm mass error .

- IR : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. anticancer mechanisms) for this compound?

- Methodology :

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., PDE4, COX-2) in cell-based assays. Compare activity in wild-type vs. knockout models .

- Pathway Analysis : Employ phosphoproteomics or RNA-seq to map signaling changes (e.g., NF-κB, MAPK) in treated cells .

- Structural Analog Testing : Synthesize derivatives with modified methoxy or indole groups to isolate structure-activity relationships (SAR) .

Q. What computational strategies are recommended for predicting binding modes with biological targets like phosphodiesterases or HDACs?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of PDE4 (PDB: 1XOM) or HDAC6 (PDB: 5EF7). Focus on interactions with the pyridazinone carbonyl and indole NH .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond occupancy .

Q. How can researchers address low bioavailability observed in preclinical models?

- Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated indole NH) to enhance solubility .

- Nanocarrier Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release. Characterize using dynamic light scattering (DLS) and in vitro release assays .

Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing dose-response data in cytotoxicity assays?

- Recommendations :

- Four-Parameter Logistic (4PL) Curve : Fit IC₅₀ values using GraphPad Prism. Include Hill slope to assess cooperativity .

- ANOVA with Tukey’s Post Hoc : Compare treatment groups in multi-concentration experiments (e.g., 0.1–100 µM) .

Q. How should researchers validate off-target effects in kinase inhibition assays?

- Validation Workflow :

- KinomeScan Profiling : Screen against a panel of 468 kinases at 1 µM (DiscoverX). Focus on kinases with >50% inhibition .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by heating lysates (37–65°C) and quantifying compound-stabilized proteins via Western blot .

Contradictory Data Resolution

Q. What experimental approaches can clarify discrepancies in reported metabolic stability across species?

- Methods :

- Microsomal Incubations : Compare intrinsic clearance (CLint) in human vs. rat liver microsomes. Use LC-MS/MS to quantify parent compound depletion .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolism pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.